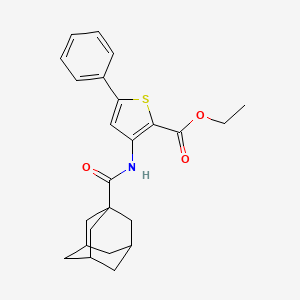

Ethyl 3-(adamantane-1-carbonylamino)-5-phenylthiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Ethyl 3-(adamantane-1-carbonylamino)-5-phenylthiophene-2-carboxylate” is a complex organic compound that contains an adamantane core, a type of diamondoid structure . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .

Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For instance, the initial dehydroadamantane was synthesized by a reaction of 1,3-dibromoadamantane, 5-butyl-1,3-dibromoadamantane, and 5,7-dibutyl-1,3-dibromoadamantane with lithium in THF at room temperature .Molecular Structure Analysis

The adamantane core of the molecule can be described as the fusion of three cyclohexane rings . This structure is both rigid and virtually stress-free, making adamantane the most stable isomer of C10H16 .Chemical Reactions Analysis

Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .Aplicaciones Científicas De Investigación

Synthesis and Optimization of Polymer Reactions

Ethyl 3-(adamantane-1-carbonylamino)-5-phenylthiophene-2-carboxylate is involved in the synthesis and optimization of polymer reactions. A notable application is in the polycondensation reaction of 3,4-ethylenedioxythiophene with 2,7-dibromo-9,9-dioctylfluorene via Pd-catalyzed direct arylation. This process yields poly[(3,4-ethylenedioxythiophene-2,5-diyl)-(9,9-dioctylfluorene-2,7-diyl)], with the reaction conditions optimized for the Pd precatalysts, reaction time, and carboxylic acid additives. A combination of 1 mol% Pd(OAc)2 and 1-adamantanecarboxylic acid as an additive is the optimized catalytic system, leading to the corresponding polymer with a high molecular weight and yield (Yamazaki, Kuwabara, & Kanbara, 2013).

Ultrasonic Activation in Synthesis

The compound has also been utilized in the synthesis of ethyl 3-(4-nitrobenzylidenimino) adamantyl-1-carboxylate and related derivatives through ultrasonic activation. This method enhances the reaction efficiency, reducing the reaction time and improving yields compared to traditional thermal activation methods (Moiseev, Ovchinnikov, & Shadrikova, 2011).

Molecular Docking and Structural Analysis

This compound is also significant in theoretical investigations for understanding molecular interactions. Studies involving X-ray, DFT, QTAIM analysis, and molecular docking have been conducted to explore the structural characteristics and potential biological activity of adamantane derivatives, indicating possible inhibitory activity against specific enzymes (Al-Wahaibi et al., 2018).

Spectral and Quantum Chemical Analysis

Further research includes spectral and quantum chemical analysis of adamantane-based compounds, providing insights into their vibrational IR and Raman spectra, electronic absorption spectra, and intramolecular charge transfer features. Such studies are critical for understanding the physicochemical properties and potential applications of these compounds in various fields (Al-Ghulikah et al., 2019).

Mecanismo De Acción

The mechanism of action of adamantane derivatives is largely dependent on their specific chemical structure and the context in which they are used. For instance, in medicinal chemistry, the biological activity of adamantane derivatives can be attributed to their unique structural, biological, and stimulus-responsive properties .

Direcciones Futuras

The future of adamantane derivatives lies in their diverse applications in various fields. Recent advances in the area of selective C–H functionalization are highlighted with an emphasis on the H-atom abstracting species and their ability to activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons . This provides insights that can be applied to the C–H functionalization of other substrate classes, opening up new possibilities for the synthesis of complex organic compounds.

Propiedades

IUPAC Name |

ethyl 3-(adamantane-1-carbonylamino)-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO3S/c1-2-28-22(26)21-19(11-20(29-21)18-6-4-3-5-7-18)25-23(27)24-12-15-8-16(13-24)10-17(9-15)14-24/h3-7,11,15-17H,2,8-10,12-14H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDORNFWYTNDEHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2886993.png)

![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2887003.png)

![2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2887007.png)

![2-Ethyl-5-(furan-2-yl(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2887011.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/no-structure.png)